molecular formula C4H6ClN3O B1384572 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1432679-72-5

3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B1384572
CAS RN: 1432679-72-5
M. Wt: 147.56 g/mol
InChI Key: IFLSUFKQXHMHKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including spectroscopic techniques like NMR, IR, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is not available in the retrieved resources .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, the specific physical and chemical properties of “this compound” are not available in the retrieved resources .

Scientific Research Applications

Electronic, Nonlinear Optical, and Spectroscopic Properties

  • 3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, related to the chemical of interest, have been studied for their electronic, nonlinear optical properties, and spectroscopic characteristics. Using DFT calculations, properties like ionization potential, electron affinity, energy gap, and others were determined. Spectroscopic properties were analyzed through UV-visible absorption spectra and molecular vibration analyses (Beytur & Avinca, 2021).

Antioxidant Activities and Chemical Properties

  • Novel 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones, closely related to the compound , have been synthesized and analyzed for antioxidant activities. These compounds were characterized using various spectral data and their acidity in non-aqueous solvents was studied (Alkan et al., 2007).

GIAO NMR Calculations and Molecular Docking Studies

  • GIAO NMR calculations have been conducted for some 4-heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. The comparison of theoretical and experimental chemical shifts provided insights into the molecular structure of these compounds (Yüksek et al., 2005).

Novel Synthesis Methods and Structural Analysis

  • Research has also focused on developing novel synthesis methods for related compounds, like the synthesis of geminal bis(heteroarylium) salts from 5-amino-1-methyl-1H-1,2,4-triazole. This study provided insights into the structural and electronic properties of the synthesized compounds (Anders et al., 1997).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This information is not available for “3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one” in the retrieved resources .

properties

IUPAC Name

5-(chloromethyl)-2-methyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O/c1-8-4(9)6-3(2-5)7-8/h2H2,1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLSUFKQXHMHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1432679-72-5
Record name 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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